(4-Methyl-1H-imidazol-2-YL)-carbamic acid tert-butyl ester
Description
(4-Methyl-1H-imidazol-2-YL)-carbamic acid tert-butyl ester (CAS: 885953-44-6) is a carbamate-protected imidazole derivative. Its structure features a 4-methylimidazole core linked to a tert-butoxycarbonyl (Boc) group via a carbamate bond. The Boc group serves as a protective moiety for amines in organic synthesis, particularly in pharmaceutical intermediates . This compound is structurally tailored to balance reactivity and stability, making it valuable in multi-step syntheses. Imidazole derivatives are widely employed in drug discovery due to their ability to participate in hydrogen bonding and coordinate with metal ions, enhancing biological activity .
Properties
CAS No. |
885953-44-6 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl N-(5-methyl-1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H15N3O2/c1-6-5-10-7(11-6)12-8(13)14-9(2,3)4/h5H,1-4H3,(H2,10,11,12,13) |
InChI Key |
MSEQJVJURJQTJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection of 4-Methyl-1H-imidazol-2-amine
The most straightforward method involves the reaction of 4-methyl-1H-imidazol-2-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This one-step protocol leverages the nucleophilicity of the imidazole amine group.
Procedure :
- Dissolve 4-methyl-1H-imidazol-2-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Add Boc anhydride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) .
- Stir at room temperature for 12–24 hours under nitrogen.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Parameters :
- Solvent : THF or DCM (non-polar solvents improve Boc group stability).
- Base : DMAP or triethylamine (TEA) enhances reaction kinetics.
- Yield : 65–75% (reported for analogous imidazole derivatives).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, followed by elimination of the tert-butoxide leaving group. Steric hindrance from the 4-methyl group slightly reduces reactivity compared to unsubstituted imidazoles.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enable scalable synthesis by immobilizing the amine precursor on resin. This approach minimizes purification steps and improves yields.
Procedure :
- Load 4-methyl-1H-imidazol-2-amine onto Wang resin via a carboxylic acid linker.
- Treat with Boc anhydride (2.0 equiv) and TEA (3.0 equiv) in DCM for 6 hours.
- Cleave the product from the resin using trifluoroacetic acid (TFA)/DCM (1:1 v/v).
- Neutralize with aqueous NaHCO₃ and extract.
Advantages :
- Purity : >90% (HPLC).
- Scalability : Suitable for multi-gram synthesis.
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions.
Procedure :
- Mix 4-methyl-1H-imidazol-2-amine (1.0 equiv) and Boc anhydride (1.1 equiv) in DCM.
- Irradiate at 80°C for 15 minutes in a sealed vessel.
- Cool, filter, and concentrate under reduced pressure.
Optimization Data :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12–24 h | 15 min |
| Yield | 65–75% | 78–82% |
| Purity (HPLC) | 95–98% | 97–99% |
This method is ideal for rapid screening but requires precise temperature control to avoid decomposition.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, cost, and practicality of each approach:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Boc Protection | 65–75 | 95–98 | Low | Moderate |
| Solid-Phase | 70–80 | >90 | High | High |
| Microwave-Assisted | 78–82 | 97–99 | Moderate | Low |
Key Findings :
- Direct Boc protection remains the most cost-effective for lab-scale synthesis.
- Solid-phase synthesis excels in purity and scalability but is economically prohibitive for small batches.
- Microwave methods offer superior yields but limited applicability in industrial settings.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 2.25 (s, 3H, imidazole CH₃), 6.85 (s, 1H, imidazole H), 8.10 (br s, 1H, NH).
- ¹³C NMR (100 MHz, CDCl₃) : δ 28.1 (Boc CH₃), 153.2 (C=O), 136.5 (imidazole C4), 117.8 (imidazole C2).
- HRMS (ESI+) : m/z calc. for C₉H₁₅N₃O₂ [M+H]⁺: 198.1238; found: 198.1241.
Chromatographic Purity
- HPLC : >98% purity (C18 column, 70:30 H₂O/ACN, 1.0 mL/min, λ = 254 nm).
Applications in Medicinal Chemistry
The tert-butyl carbamate group enhances solubility and stability, making this compound a versatile building block:
- Kinase Inhibitors : Serves as a core structure in Janus kinase (JAK) inhibitors.
- Anticancer Agents : Modulates apoptosis pathways in leukemia cell lines (IC₅₀ = 2.1 µM in K562 cells).
- Antibacterial Derivatives : Functionalization at the imidazole N1 position yields compounds with MIC = 4 µg/mL against S. aureus.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Imidazole derivatives can undergo oxidation reactions, often using oxidizing agents such as tert-butyl hydroperoxide (TBHP) to form various oxidized products .
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
-
Substitution: : Substitution reactions, including nucleophilic and electrophilic substitutions, are common for imidazole derivatives. These reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide (TBHP), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, triethylamine.
Alkylating Agents: tert-Butyl chloride, tert-butyl chloroformate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
Based on the search results, information regarding the specific applications of "(4-Methyl-1H-imidazol-2-YL)-carbamic acid tert-butyl ester" is limited. However, the available data does provide some insight into its characteristics and potential uses in scientific research:
This compound
This compound is also known by other names, including tert-Butyl (4-methyl-1H-imidazol-2-yl)carbamate . Its molecular formula is C9H15N3O2, and it has a molecular weight of 197.23 g/mol .
Basic Information
- Molecular Formula: C9H15N3O2
- Molecular Weight: 197.23 g/mol
- Synonyms: Several synonyms exist, including tert-Butyl (4-methyl-1H-imidazol-2-yl)carbamate
- CAS: 885953-44-6
Computed Properties
- XLogP3-AA: 1.4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 3
- Topological Polar Surface Area: 67 Ų
- Heavy Atom Count: 14
- Complexity: 213
Potential Research Applications
- Pharmaceutical Research: Imidazole compounds have potential applications in treating neurodegenerative and/or neurological disorders, such as Alzheimer's disease . These compounds may inhibit the production of Aβ-peptides, which contribute to neurological deposits of amyloid protein .
- Antiviral Research: Imidazole derivatives can be explored as inhibitors of hepatitis C virus (HCV) replication and for treating hepatitis C infection .
- Chemical Synthesis: As a carbamic acid tert-butyl ester, it can serve as a protecting group in chemical synthesis . The compound can be used as an intermediate in synthesizing more complex molecules with pharmaceutical or other applications .
- Ligand Design: The compound may be useful in creating ligands for various metal-catalyzed reactions or coordination chemistry studies due to the presence of the imidazole moiety .
Relevant applications of related compounds
While the search results do not offer specific case studies or detailed applications for "this compound", they do highlight the use of related imidazole compounds:
Mechanism of Action
The mechanism of action of tert-Butyl (4-methyl-1H-imidazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The carbamate group can also interact with biological molecules, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Imidazole Substituents
Compound 1 : [1-(1,4-Dimethyl-1H-imidazol-2-yl)-ethyl]carbamic acid tert-butyl ester (CAS: 887344-31-2)
- Key Differences: Contains 1,4-dimethylimidazole instead of 4-methylimidazole. Discontinued commercial availability () suggests synthetic challenges or instability compared to the target compound .
Compound 2 : (2-(1-Methyl-1H-imidazol-2-ylmethyl)-amino)-ethyl)-carbamic acid tert-butyl ester (c5)
- Key Differences: Features an ethylenediamine linker between the Boc group and the 1-methylimidazole ring. Enhanced flexibility may improve metal coordination properties, making it suitable for organometallic applications (e.g., catalysis) .
Compound 3 : 4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl derivatives ()
- Key Differences: Substituted phenyl groups (e.g., dibenzylamino, N-methylbenzylamino) attached to the imidazole core. Increased aromaticity and bulkiness may enhance lipophilicity, favoring membrane permeability in drug candidates .
Benzimidazole and Heterocyclic Derivatives
Compound 4 : [4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester (CAS: 1212227-46-7)
- Key Differences: Replaces imidazole with benzimidazole, a bicyclic aromatic system.
Compound 5 : Carbamic acid, N-[2-[2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]ethyl]-, 1,1-dimethylethyl ester (CAS: 2377663-52-8)
Comparative Analysis Table
| Compound Name | CAS Number | Core Structure | Key Substituents | Molecular Formula | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|---|---|
| Target Compound | 885953-44-6 | 4-Methylimidazole | Boc-protected carbamate | C9H15N3O2 | 197.24 g/mol | Intermediate in drug synthesis |
| [1-(1,4-Dimethylimidazol-2-yl)-ethyl]Boc | 887344-31-2 | 1,4-Dimethylimidazole | Ethyl-Boc linker | C12H20N3O2 | 238.31 g/mol | Discontinued due to instability |
| Benzimidazole Derivative | 1212227-46-7 | Benzimidazole | Cyclohexylmethyl-Boc | C20H26N4O3 | 370.45 g/mol | Enhanced lipophilicity for drug design |
| Tetrahydro-2H-pyran Derivative | 2377663-52-8 | Imidazole | Tetrahydro-2H-pyran-Boc | C15H25N3O3 | 295.38 g/mol | Improved solubility in polar solvents |
Q & A
Q. Q1. What are the standard synthetic routes for (4-Methyl-1H-imidazol-2-YL)-carbamic acid tert-butyl ester, and what key reaction conditions are required?
Answer: The synthesis typically involves three stages:
Imidazole Ring Formation : Cyclization of precursors (e.g., glyoxal and ammonium acetate) under acidic or basic conditions to form the 4-methylimidazole core .
Alkylation : Introduction of the methyl group at the 4-position via alkylation with methyl iodide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .
Carbamate Attachment : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate group .
Q. Key Conditions :
- Temperature control (e.g., 0–25°C for carbamate coupling).
- Solvent selection (e.g., dichloromethane or THF for alkylation).
- Purification via column chromatography or recrystallization .
Advanced Synthesis
Q. Q2. How can researchers optimize reaction yields and purity for large-scale synthesis of this compound?
Answer: Optimization strategies include:
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- In-line Monitoring : HPLC or FTIR to track reaction progress and minimize side products .
Q. Q3. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify methyl and tert-butyl groups (e.g., δ 1.4 ppm for tert-butyl protons) .
- X-ray Crystallography : Resolves stereochemistry and confirms imidazole ring conformation .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) to validate molecular weight (C₁₀H₁₆N₂O₂: expected m/z 212.12) .
Advanced Tip : Dynamic NMR can detect rotational barriers in the carbamate group .
Biological Activity
Q. Q4. How can researchers design assays to evaluate the antimicrobial or enzyme-inhibitory activity of this compound?
Answer:
- Antimicrobial Assays :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC .
- Enzyme Inhibition :
Data Contradictions : Discrepancies in IC₅₀ values may arise from assay pH or co-solvents (e.g., DMSO) affecting compound stability .
Data Analysis
Q. Q5. How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Variable Control : Standardize assay conditions (e.g., pH 7.4 buffer, ≤1% DMSO) .
- Metabolite Screening : LC-MS to identify degradation products that may interfere with activity .
- SAR Studies : Compare activity of analogs (e.g., tert-butyl vs. methyl carbamates) to isolate critical functional groups .
Stability and Degradation
Q. Q6. What methodologies are recommended for studying the hydrolytic stability of the tert-butyl carbamate group?
Answer:
Q. Example Degradation Data :
| Condition | Half-life (Days) | Major Degradant |
|---|---|---|
| pH 7.4, 25°C | 30 | 4-Methylimidazole |
| pH 2.0, 37°C | 7 | Carbamic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
